REACTION_CXSMILES
|
[F-:1].[K+].[F:3][C:4]([F:12])([F:11])[C:5]([O:7][CH2:8][CH2:9]Cl)=[O:6].[F:13][C:14]([F:18])=[C:15]([F:17])[F:16].[OH-].[Na+]>CS(C)=O>[F:3][C:4]([F:12])([F:11])[C:5]1([C:15]([F:17])([F:16])[C:14]([F:1])([F:18])[F:13])[O:7][CH2:8][CH2:9][O:6]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
29.1 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCCCl)(F)F
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
FC(=C(F)F)F
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
was shaken in a 400-mL metal tube at 75° for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
held at 43°
|
Type
|
CUSTOM
|
Details
|
to remove unreacted ester
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1(OCCO1)C(C(F)(F)F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61.6 g | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |